![molecular formula C18H14FN7O2S2 B2489653 2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 941935-16-6](/img/structure/B2489653.png)
2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure involves multiple steps, including condensation reactions, and is characterized by the formation of thiadiazole and triazole rings. Compounds with similar structures have been synthesized using diverse methodologies, highlighting the importance of spectral data (MS, IR, CHN, 1H NMR) for structure confirmation (Wang et al., 2010).
Molecular Structure Analysis
Structural analysis of analogous compounds involves synchrotron X-ray powder diffraction and crystallography, providing detailed insights into the molecular configuration, bond lengths, angles, and the spatial arrangement of atoms. These studies confirm the planarity or non-planarity of specific ring systems and the overall three-dimensional shape of the molecule (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a variety of reaction pathways, including substitution reactions and condensation with different reagents, leading to the formation of novel heterocyclic compounds. These reactions are pivotal for exploring the chemical behavior and potential reactivity of the compound under study (Morel et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of the compound in various environments. These properties influence the compound's application in material science and pharmaceutical formulations. Detailed physical property analysis is typically obtained through crystallography and thermal analysis techniques.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for the application of the compound in chemical syntheses and potential medicinal applications. Studies involving related compounds offer insights into functional group reactivity, potential for bioactivity, and interaction with biological targets (Shukla et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research in the field often explores the synthesis of novel compounds with potential biological activities. For example, studies have focused on synthesizing derivatives of related structures to evaluate their anti-inflammatory, anticancer, antipsychotic, and anticonvulsant activities. The synthesis processes aim to develop compounds with improved efficacy and specificity towards biological targets (Sunder & Maleraju, 2013; Abu-Melha, 2021).
Anticancer Properties
Several studies have been dedicated to evaluating the anticancer properties of similar compounds. The structural features of these molecules, including their ability to interact with specific cellular targets, have been investigated for their potential to inhibit the growth of cancer cells. Such research aims to identify new therapeutic agents that can offer better efficacy and lower toxicity compared to existing treatments (Kaur et al., 2010).
Antioxidant and Antiviral Activities
The antioxidant properties of related compounds have also been a subject of interest. By scavenging free radicals and reducing oxidative stress, these compounds can contribute to the prevention of various diseases, including cancer and neurodegenerative disorders. Moreover, the antiviral activities against specific pathogens highlight the potential for developing new antiviral drugs (Sunil et al., 2010).
Methodologies and Technologies
The research on these compounds often employs advanced methodologies and technologies, including computational modeling, molecular docking studies, and various spectroscopic techniques. These tools assist in understanding the compound's mechanism of action, optimizing its structure for better activity, and predicting its interaction with biological targets (Wang et al., 2010).
Eigenschaften
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2S2/c1-9-23-24-17(30-9)21-14(27)6-12-8-29-18-22-15-13(16(28)25(12)18)7-20-26(15)11-4-2-10(19)3-5-11/h2-5,7,12H,6,8H2,1H3,(H,21,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKVZNSNCCKFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)
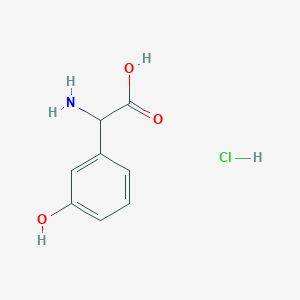
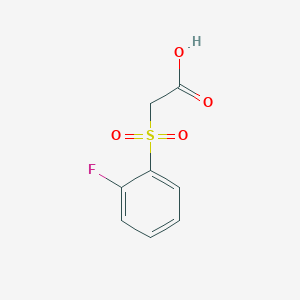
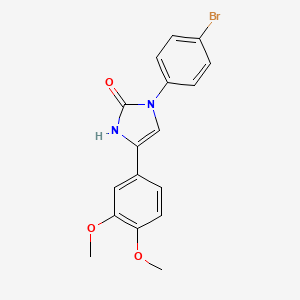

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)
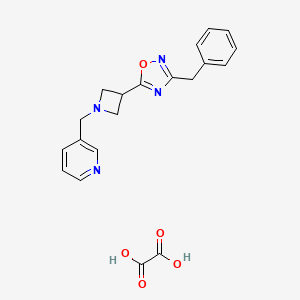
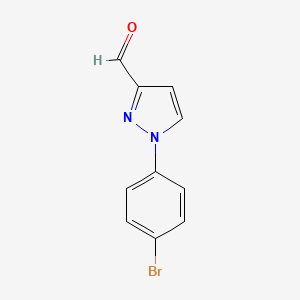
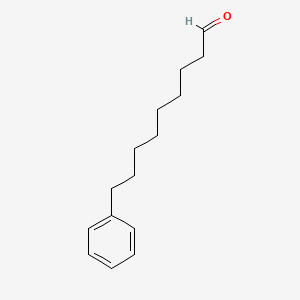
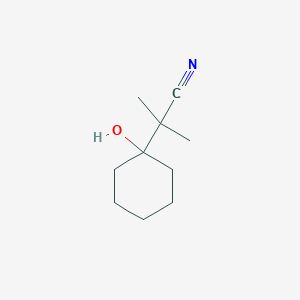

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)
![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)